molecular formula C11H10N2OS2 B12008444 (4-Amino-2-methylsulfanyl-1,3-thiazol-5-yl)-phenylmethanone

(4-Amino-2-methylsulfanyl-1,3-thiazol-5-yl)-phenylmethanone

Cat. No.: B12008444
M. Wt: 250.3 g/mol
InChI Key: QVPDSWIYSVKEKP-UHFFFAOYSA-N
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Description

(4-Amino-2-methylsulfanyl-1,3-thiazol-5-yl)-phenylmethanone is a chemical compound with the molecular formula C11H10N2OS2 It is characterized by the presence of a thiazole ring, an amino group, and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-methylsulfanyl-1,3-thiazol-5-yl)-phenylmethanone typically involves the reaction of appropriate thiazole derivatives with phenylmethanone precursors. One common method involves the condensation of 2-methylsulfanyl-1,3-thiazole-4-carboxylic acid with aniline, followed by cyclization and subsequent functional group modifications to introduce the amino and phenylmethanone groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-methylsulfanyl-1,3-thiazol-5-yl)-phenylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

(4-Amino-2-methylsulfanyl-1,3-thiazol-5-yl)-phenylmethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Amino-2-methylsulfanyl-1,3-thiazol-5-yl)-phenylmethanone involves its interaction with specific molecular targets and pathways. The amino and thiazole groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The phenylmethanone moiety may also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (4-Amino-2-methylsulfanyl-1,3-thiazol-5-yl)-phenylmethanone: Unique due to the combination of amino, thiazole, and phenylmethanone groups.

    (4-Amino-2-methylsulfanyl-1,3-thiazol-5-yl)-ethanone: Similar structure but lacks the phenyl group.

    (4-Amino-2-methylsulfanyl-1,3-thiazol-5-yl)-methylmethanone: Similar but with a methyl group instead of a phenyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10N2OS2

Molecular Weight

250.3 g/mol

IUPAC Name

(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-phenylmethanone

InChI

InChI=1S/C11H10N2OS2/c1-15-11-13-10(12)9(16-11)8(14)7-5-3-2-4-6-7/h2-6H,12H2,1H3

InChI Key

QVPDSWIYSVKEKP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(S1)C(=O)C2=CC=CC=C2)N

Origin of Product

United States

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